molecular formula C24H25NO B14202036 3-Anilino-1-phenyl-3-[4-(propan-2-yl)phenyl]propan-1-one CAS No. 920276-35-3

3-Anilino-1-phenyl-3-[4-(propan-2-yl)phenyl]propan-1-one

Katalognummer: B14202036
CAS-Nummer: 920276-35-3
Molekulargewicht: 343.5 g/mol
InChI-Schlüssel: HPHSHHQXOCSTFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Anilino-1-phenyl-3-[4-(propan-2-yl)phenyl]propan-1-one is an organic compound with the molecular formula C24H25NO It is a complex molecule featuring an aniline group, a phenyl group, and a propanone backbone with a 4-(propan-2-yl)phenyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-1-phenyl-3-[4-(propan-2-yl)phenyl]propan-1-one typically involves multi-step organic reactions. One common method involves the condensation of aniline with a suitable ketone precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Anilino-1-phenyl-3-[4-(propan-2-yl)phenyl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aniline or phenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and nucleophiles like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Anilino-1-phenyl-3-[4-(propan-2-yl)phenyl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Anilino-1-phenyl-3-[4-(propan-2-yl)phenyl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Anilino-1-phenyl-3-(4-nitrophenyl)propan-1-one: Similar structure but with a nitro group instead of a propan-2-yl group.

    3-Anilino-1-phenyl-2-propen-1-one: Similar backbone but with a different substituent on the phenyl ring.

Uniqueness

3-Anilino-1-phenyl-3-[4-(propan-2-yl)phenyl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

920276-35-3

Molekularformel

C24H25NO

Molekulargewicht

343.5 g/mol

IUPAC-Name

3-anilino-1-phenyl-3-(4-propan-2-ylphenyl)propan-1-one

InChI

InChI=1S/C24H25NO/c1-18(2)19-13-15-20(16-14-19)23(25-22-11-7-4-8-12-22)17-24(26)21-9-5-3-6-10-21/h3-16,18,23,25H,17H2,1-2H3

InChI-Schlüssel

HPHSHHQXOCSTFE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.